N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide
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Description
Molecular Structure Analysis
The molecular formula of “N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide” is C15H24N2O, and its molecular weight is 248.37.
Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions of “N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide”, related compounds have been studied. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .
Scientific Research Applications
Synthesis and Characterization
N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide and related compounds have been synthesized and characterized in the context of expanding the chemical space of research chemicals and investigating their properties. McLaughlin et al. (2016) discuss the identification and analytical characterization of a related compound, highlighting the importance of correct identification for research chemicals and their potential pharmacological activities (McLaughlin et al., 2016).
Ionic Liquids and Green Chemistry
The azepane moiety, a seven-member alicyclic secondary amine, has been utilized in synthesizing a new family of room temperature ionic liquids. These ionic liquids are of interest due to their potential to mitigate disposal issues associated with azepane production in the polyamide industry, highlighting an application in green chemistry (Belhocine et al., 2011).
Heteroatom Functionalization
Research into the strain-release heteroatom functionalization of small molecules, including cyclobutanes and azetidines, demonstrates the potential of N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide in drug discovery and development. Such methodologies allow for the installation of strained ring systems at any stage of compound synthesis, which is crucial for medicinal chemistry (Lopchuk et al., 2017).
Photochemical Reactivity
The photochemical reactivity of N-acyl derivatives of azepines and their application in synthesizing complex cyclic structures through unsensitized and sensitized irradiation processes has been explored. This work contributes to our understanding of the photochemical pathways and potential applications of azepine derivatives in synthesizing novel chemical entities (Kricka et al., 1974).
properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15(14-8-7-9-14)16-10-3-6-13-17-11-4-1-2-5-12-17/h14H,1-2,4-5,7-13H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORIUNOBGFYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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